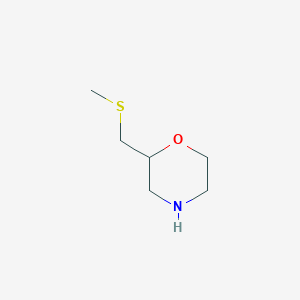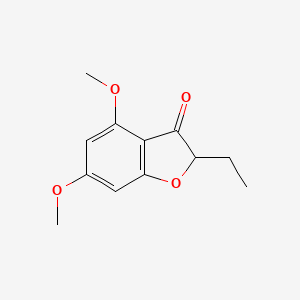
5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a trifluoromethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethoxyphenyl group. One common method is the cyclization of appropriate precursors under dehydrating conditions. For example, the Robinson-Gabriel synthesis can be employed, which involves the dehydration of 2-acylaminoketones .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the trifluoromethoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxazole ring.
Wissenschaftliche Forschungsanwendungen
5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-amine: This compound has a similar structure but features an oxadiazole ring instead of an oxazole ring.
5-(3-(Trifluoromethoxy)phenyl)-1,3,4-thiadiazol-2-amine: This compound contains a thiadiazole ring, which can impart different chemical properties.
Uniqueness
5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The oxazole ring also provides distinct electronic properties compared to other heterocycles.
Eigenschaften
Molekularformel |
C10H7F3N2O2 |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
5-[3-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)17-7-3-1-2-6(4-7)8-5-15-9(14)16-8/h1-5H,(H2,14,15) |
InChI-Schlüssel |
JSAZBPGJJJHPNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)





![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)
